molecular formula C13H13N3O B8501448 Nicotinamidine, N-(p-methoxyphenyl)- CAS No. 23565-00-6

Nicotinamidine, N-(p-methoxyphenyl)-

Cat. No.: B8501448
CAS No.: 23565-00-6
M. Wt: 227.26 g/mol
InChI Key: MIPYICLDBPZDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamidine, N-(p-methoxyphenyl)-, is a chemical reagent of interest in organic synthesis and biomedical research. While direct studies on this specific compound are limited, its structural features link it to a class of nicotinamide derivatives known for diverse biological activities. Related nicotinamide analogs have been extensively studied as substrates or inhibitors of Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme that regulates cellular methylation potential and NAD+ metabolism . Inhibition of NNMT has emerged as a promising therapeutic strategy, with research showing benefits in models of diet-induced obesity, insulin resistance, and heart failure with preserved ejection fraction (HFpEF) . Furthermore, nicotinamide derivatives are investigated for their antimicrobial and fungicidal properties. Synthetic quaternization of the nicotinamide scaffold, often using methoxy-substituted phenacyl bromides, has proven effective in creating new compounds with strong inhibitory activity against various fungal pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum . The structure of this compound, featuring a p-methoxyphenyl group attached to the nicotinamidine core, suggests potential utility as a building block in medicinal chemistry or as a candidate for screening in relevant biological assays related to metabolism, epigenetics, and infectious disease. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23565-00-6

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-(4-methoxyphenyl)pyridine-3-carboximidamide

InChI

InChI=1S/C13H13N3O/c1-17-12-6-4-11(5-7-12)16-13(14)10-3-2-8-15-9-10/h2-9H,1H3,(H2,14,16)

InChI Key

MIPYICLDBPZDHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CN=CC=C2)N

Origin of Product

United States

Overview of Nicotinamidine Derivatives Within Medicinal Chemistry

Nicotinamidine derivatives are a class of organic compounds that feature a pyridine (B92270) ring substituted with an amidine group. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The amidine functional group, being a strong base, is often protonated at physiological pH, allowing it to form salt bridges and hydrogen bonds with biological macromolecules such as enzymes and nucleic acids.

The exploration of nicotinamidine derivatives has led to the discovery of compounds with a range of biological activities. For instance, certain substituted phenylfuranylnicotinamidines have been synthesized and evaluated for their antimicrobial and antiproliferative properties. researchgate.net These studies have demonstrated that modifications to the nicotinamidine scaffold can lead to potent biological effects. For example, some derivatives have shown minimum inhibitory concentrations against bacterial strains like Staphylococcus aureus in the range of 10-20 μM. researchgate.net Furthermore, structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aromatic rings can significantly modulate the biological activity, shifting it from cytostatic to cytotoxic. researchgate.net

The versatility of the nicotinamidine core allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This makes nicotinamidine derivatives attractive scaffolds for the development of new therapeutic agents.

Historical Context of Nicotinamidine Synthesis and Biological Exploration

The synthesis of amidines, in general, has been a topic of interest in organic chemistry for a considerable time. One of the common methods for preparing N-substituted amidines involves the reaction of a nitrile with an amine. nih.gov This transformation often requires the activation of the amine by a strong base to facilitate its addition to the nitrile group. nih.gov

The biological exploration of nicotinamidine derivatives is more recent. A notable example is the investigation of substituted phenylfuranylnicotinamidines. In a 2016 study, a series of these compounds were synthesized and evaluated for their antimicrobial and antiproliferative activities. researchgate.net The synthesis involved the preparation of the corresponding nitrile precursors, followed by their conversion to the target nicotinamidines using lithium bis(trimethylsilyl)amide (LiN(TMS)2). researchgate.net This research highlighted the potential of this class of compounds as leads for the development of new antibacterial and anticancer agents.

In Vitro Biological Activities and Pharmacological Potentials

Antiproliferative and Cytostatic Activities in Cancer Cell Lines

The potential of 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine as an anticancer agent has been explored through its activity against various cancer cell lines. Research indicates that the substitution pattern on the terminal phenyl ring of this class of compounds can modulate their activity from cytostatic (inhibiting cell growth) to cytotoxic (killing cells). researchgate.net

Evaluation against a Panel of Cancer Cell Lines

As part of a broader investigation into substituted phenylfuranylnicotinamidines, the p-methoxyphenyl derivative was screened for its cytotoxic activities. scienceopen.com While the specific panel of cell lines is not detailed in the available literature, related compounds in the picolinamidine class have been evaluated against the NCI-60 panel, which includes 60 different human cancer cell lines representing nine types of cancer: leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govresearchgate.net This comprehensive screening approach allows for the identification of broad-spectrum antiproliferative agents as well as compounds with selective activity.

Differential Efficacy Across Various Cancer Types (e.g., Leukemia, Colon, Non-Small Cell Lung Cancer)

Studies on structurally similar compounds suggest that these molecules can exhibit differential efficacy across cancer types. For instance, a related 4-methoxyphenyl (B3050149) derivative of thienylpicolinamidine demonstrated potent activity against leukemia, colon, and non-small cell lung cancer cell lines, which were the most responsive among the nine types of cancer tested. nih.govresearchgate.net For 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine specifically, its activity has been characterized as primarily cytostatic. nih.gov This indicates that the compound is effective at halting the proliferation of cancer cells.

Quantitative Assessment of Growth Inhibition (GI50, TGI)

Quantitative analysis is crucial for determining the potency of potential anticancer compounds. The parameters used include GI50, the concentration required to inhibit cell growth by 50%, and TGI, the concentration for total growth inhibition. researchgate.net

While 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine (compound 4b in its series) was evaluated, specific GI50 and TGI values are not available in the cited literature. However, the study highlighted the most active compound in the same series, the 4-chlorophenyl derivative (4e), to provide context for the series' potential. researchgate.net

Table 1: Antiproliferative Activity of a Related Phenylfuranylnicotinamidine

CompoundSubstitutionMean GI50 (μM)Mean TGI (μM)Mean LC50 (μM)Activity Type
Compound 4e4-chlorophenyl0.832.51>100Cytotoxic
Compound 4b4-methoxyphenylN/AN/AN/ACytostatic

Data sourced from a study on substituted phenylfuranylnicotinamidines. researchgate.net N/A indicates data not available in the source.

To further illustrate the potential of the 4-methoxyphenyl pharmacophore in related structures, data from a study on thienylpicolinamidine derivatives is presented below. This compound, while structurally different, also contains the key p-methoxyphenyl group and shows significant growth inhibition. nih.govresearchgate.net

Table 2: Antiproliferative Activity of a Structurally Related Thienylpicolinamidine Derivative (Compound 4a)

Cancer TypeCell LineGI50 (μM)
LeukemiaSR0.34
Colon CancerSW-6200.43
Non-Small Cell Lung CancerNCI-H4600.52

Data for a 4-methoxyphenyl thienylpicolinamidine derivative. nih.govresearchgate.net

Selective Antiproliferative Effects on Transformed Cells

A critical attribute for any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Studies on the related thienylpicolinamidine series, which includes a 4-methoxyphenyl derivative, have shown that these compounds did not affect normal human fibroblasts. nih.gov The selectivity index (SI) for these compounds ranged from 13–21 μM, indicating a favorable therapeutic window. nih.gov This suggests that the nicotinamidine scaffold has the potential for selective activity against transformed cells, although specific selectivity data for 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine is not currently available.

Antimicrobial Activities against Bacterial Strains

In addition to its antiproliferative potential, 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine has been investigated for its ability to combat bacterial pathogens.

Evaluation against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antimicrobial activity of the substituted phenylfuranylnicotinamidine series, including the p-methoxyphenyl derivative (4b), was assessed against several bacterial strains. researchgate.netscienceopen.com This included testing against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.netscienceopen.com The compounds demonstrated notable efficacy, with minimum inhibitory concentration (MIC) values against all tested microorganisms falling within the range of 10–20 μM. researchgate.netscienceopen.com

Table 3: Antimicrobial Activity Spectrum

Compound SeriesBacterial Strains TestedMIC Range (μM)
Phenylfuranylnicotinamidines (including the p-methoxyphenyl derivative)Escherichia coli, Pseudomonas aeruginosa10–20

Data sourced from a study on substituted phenylfuranylnicotinamidines. researchgate.netscienceopen.com

Antioxidant Properties and Reactive Oxygen Species Modulation

Direct experimental data on the antioxidant properties of Nicotinamidine, N-(p-methoxyphenyl)- specifically are limited in the available literature. However, the structural components of the molecule, namely the 2-methoxyphenol moiety, are present in various compounds known for their antioxidant activity. researchgate.net Phenolic compounds, in general, are recognized as potent antioxidants. Therapeutic antioxidants are considered promising candidates for preventing and treating conditions where oxidative stress is a key contributing factor. researchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Further research is necessary to specifically evaluate the capacity of Nicotinamidine, N-(p-methoxyphenyl)- to modulate ROS and to determine its potential as an antioxidant agent.

Anthelmintic Properties of Related Analogues (e.g., N-(4-methoxyphenyl)pentanamide)

A structurally related analogue, N-(4-methoxyphenyl)pentanamide, has been identified as a simplified derivative of the widely used anthelmintic drug albendazole (B1665689). nih.govnih.gov This compound has demonstrated significant in vitro anthelmintic activity against the nematode Toxocara canis, a roundworm that can infect animals and humans. nih.govnih.gov

Bioassays revealed that N-(4-methoxyphenyl)pentanamide affects the viability of T. canis parasites in a manner that is dependent on both time and concentration, similar to the action of albendazole. nih.gov A key finding is that N-(4-methoxyphenyl)pentanamide exhibits lower cytotoxicity towards human and animal cell lines compared to albendazole, suggesting a more favorable safety profile. nih.govnih.gov

While the precise mechanism of action for N-(4-methoxyphenyl)pentanamide has not been fully elucidated, its activity is thought to be similar to other benzimidazoles like albendazole. nih.gov These compounds typically function by binding to the tubulins of susceptible worms, which prevents their incorporation into microtubules. This disruption of microtubule formation critically impairs glucose uptake, leading to the depletion of glycogen (B147801) stores and ultimately the death of the parasite. nih.gov The promising activity and reduced toxicity of N-(4-methoxyphenyl)pentanamide highlight its potential as a scaffold for developing new anthelmintic agents. nih.gov

Table 2: Profile of N-(4-methoxyphenyl)pentanamide as an Anthelmintic Analogue

Feature Finding Reference
Target Organism Toxocara canis (nematode) nih.govnih.gov
Mechanism of Action Presumed to be similar to albendazole (tubulin binding) nih.gov
In Vitro Activity Time- and concentration-dependent parasite viability reduction nih.gov
Cytotoxicity Lower than albendazole in human and animal cell lines nih.govnih.gov
Significance Potential pipeline for novel, more selective anthelmintic agents nih.gov

Antitrypanosomal Activity of Structurally Related Nicotinamidines

The search for new therapeutic agents against protozoan parasites like Trypanosoma brucei, the causative agent of African sleeping sickness, is a critical area of research. While specific studies on the antitrypanosomal activity of Nicotinamidine, N-(p-methoxyphenyl)- are not prominent, research into other heterocyclic compounds has shown potential.

For instance, tryptanthrin (B1681603), an alkaloid with an indolo[2,1-b]quinazoline-6,12-dione core structure, and its analogues have been tested in vitro against T. brucei. researchgate.net These studies found that the antitrypanosomal potency of the tryptanthrin ring system could be significantly enhanced by the addition of electron-withdrawing groups. researchgate.net The most potent compound in one such study exhibited a 50% effective concentration of 0.40 µM. researchgate.net Although tryptanthrins are structurally distinct from nicotinamidines, this research underscores the potential of nitrogen-containing heterocyclic compounds as a source for novel antitrypanosomal drug leads. Further investigation is warranted to determine if the nicotinamidine scaffold, including derivatives like N-(p-methoxyphenyl)nicotinamidine, possesses similar activity against Trypanosoma species.

Mechanistic Investigations of Biological Action

Molecular Targets and Signaling Pathways

Currently, there is no specific research available detailing the molecular targets or the signaling pathways modulated by Nicotinamidine, N-(p-methoxyphenyl)-. Investigations into related nicotinamide (B372718) structures suggest that this class of compounds can influence fundamental cellular processes, but direct evidence for the nicotinamidine derivative is absent.

Interaction with Cellular Macromolecules (e.g., DNA Degradation)

There are no published studies investigating the interaction of Nicotinamidine, N-(p-methoxyphenyl)- with cellular macromolecules. Research has not been conducted to determine if this compound binds to or causes degradation of DNA or other vital macromolecules within the cell.

Modulation of Cell Cycle Regulatory Genes and Proteins (e.g., cdk1, topoII, MAPK)

The effect of Nicotinamidine, N-(p-methoxyphenyl)- on cell cycle progression and its regulatory components has not been documented. While some N-phenyl nicotinamides have been shown to arrest T47D cells in the G2/M phase of the cell cycle, it is unknown if Nicotinamidine, N-(p-methoxyphenyl)- affects key regulatory proteins such as cyclin-dependent kinase 1 (cdk1), topoisomerase II (topoII), or components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Exploration of Apoptotic Pathways (e.g., Caspase Activity)

There is no scientific literature available exploring the role of Nicotinamidine, N-(p-methoxyphenyl)- in the induction of apoptosis. Consequently, its potential to activate key executioner enzymes of apoptosis, such as caspases, remains uninvestigated. Studies on related nicotinamides have identified them as potent inducers of apoptosis through caspase activation, highlighting a potential area for future research into this specific nicotinamidine compound. nih.gov

Enzyme Inhibition and Activation Profiles

No specific enzyme inhibition or activation profiles for Nicotinamidine, N-(p-methoxyphenyl)- have been published. While broader classes of nicotinamide derivatives have been explored as inhibitors for various enzymes, including microtubule polymerization, the specific enzymatic interactions of this compound are yet to be determined. nih.gov

Influence on Cellular Metabolism and Biosynthetic Pathways

The influence of Nicotinamidine, N-(p-methoxyphenyl)- on cellular metabolism and key biosynthetic pathways has not been a subject of scientific investigation.

Relevance to Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis and Salvage Pathways

The role of Nicotinamidine, N-(p-methoxyphenyl)- in Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis is currently unknown. NAD+ is a critical coenzyme synthesized through de novo and salvage pathways, where nicotinamide is a key precursor. wikipedia.orgembopress.org Whether Nicotinamidine, N-(p-methoxyphenyl)- can be processed within the cell to interact with or influence these essential pathways has not been explored.

Given the absence of specific research on Nicotinamidine, N-(p-methoxyphenyl)-, the following data table remains unpopulated. It is presented as a template for future research findings.

Biological Activity Data for Nicotinamidine, N-(p-methoxyphenyl)-

Biological Target/ProcessFindingCell Line/ModelEffective ConcentrationReference
DNA InteractionData not availableData not availableData not availableN/A
Cell Cycle Regulation (e.g., cdk1)Data not availableData not availableData not availableN/A
Apoptosis (Caspase Activity)Data not availableData not availableData not availableN/A
Enzyme Inhibition ProfileData not availableData not availableData not availableN/A
NAD+ BiosynthesisData not availableData not availableData not availableN/A

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Efficacy

The type and position of substituents on the N-phenyl ring of the nicotinamidine scaffold are critical determinants of biological activity. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3), as seen in N-(p-methoxyphenyl)nicotinamidine, and alkyl groups (-CH3) are considered EDGs. nih.gov They increase the electron density of the aromatic ring through resonance or inductive effects. wikipedia.org This enhanced electron density can strengthen interactions with electron-deficient pockets in a target protein, potentially increasing biological efficacy. In studies of other bioactive compounds, the presence of EDGs has been shown to increase the potency of enzyme inhibition. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) are EWGs that pull electron density away from the phenyl ring. mytutor.co.ukmdpi.com This reduction in electron density can be advantageous if the target binding site has an electron-rich environment. The introduction of EWGs can alter the compound's ability to form hydrogen bonds or other polar interactions, which may either increase or decrease its activity depending on the specific target. nih.govmdpi.com For instance, in the development of certain enzyme inhibitors, compounds bearing a cyano group showed significant activity, while others did not. mdpi.com

The following table illustrates the classification of various substituents and their general electronic effect on the phenyl ring.

Substituent GroupChemical FormulaElectronic EffectClassification
Methoxy-OCH3DonatingEDG
Methyl-CH3DonatingEDG
Cyano-CNWithdrawingEWG
Nitro-NO2WithdrawingEWG
Chloro-ClWithdrawingEWG
Trifluoromethyl-CF3WithdrawingEWG

The position of a substituent on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—can dramatically alter the compound's three-dimensional shape and its interaction with a biological target. The para-position of the methoxy group in N-(p-methoxyphenyl)nicotinamidine places it directly opposite the point of attachment to the nicotinamidine core.

Moving the methoxy group to the ortho or meta position would change the molecule's spatial arrangement. This positional shift can lead to several consequences:

Steric Hindrance: An ortho-substituent, being closer to the core structure, might sterically hinder the molecule from fitting optimally into a binding site.

Altered Bonding Interactions: The change in position can affect the ability of the substituent to form key hydrogen bonds or other interactions within the target's active site.

Studies on related classes of compounds, such as N-phenyl derivatives, often show that positional isomers exhibit distinct activity profiles, with one isomer frequently demonstrating significantly higher potency than the others.

The table below outlines the different positional isomers for a methoxy-substituted N-phenylnicotinamidine.

Compound NameSubstituent PositionIUPAC Name
Nicotinamidine, N-(p-methoxyphenyl)-para (4-position)N'-(4-methoxyphenyl)pyridine-3-carboximidamide
Nicotinamidine, N-(m-methoxyphenyl)-meta (3-position)N'-(3-methoxyphenyl)pyridine-3-carboximidamide
Nicotinamidine, N-(o-methoxyphenyl)-ortho (2-position)N'-(2-methoxyphenyl)pyridine-3-carboximidamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structures of compounds and their biological activities. wikipedia.orgnih.gov A QSAR model takes the form of a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's properties) with a measured biological response. wikipedia.org

The process of developing a QSAR model involves several key steps: mdpi.com

Data Set Collection: A series of structurally related compounds, such as various substituted nicotinamidines, with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity, pKa), electronic properties (e.g., dipole moment), and topological indices (e.g., molecular connectivity).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed activity. researcher.life

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For a series of N-phenylnicotinamidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. The resulting model could highlight which properties, such as the electronic nature or size of the phenyl ring substituent, are most crucial for activity. This information provides invaluable guidance for designing new, more potent compounds while minimizing unnecessary synthesis and testing. nih.gov

Ligand-Target Interactions and Binding Affinity Analysis

The biological effect of N-(p-methoxyphenyl)nicotinamidine is initiated by its binding to a specific macromolecular target, such as an enzyme or receptor. Understanding the interactions between the ligand (the compound) and its target at the molecular level is fundamental to rational drug design.

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of this interaction. A lower Ki or IC50 value indicates a higher binding affinity and, typically, greater potency. For example, studies on nicotinamide (B372718) derivatives as enzyme inhibitors have reported IC50 values in the nanomolar range, indicating very potent binding. nih.govnih.gov

The binding of the ligand to the target is governed by a combination of non-covalent intermolecular forces, including:

Hydrogen Bonds: The nitrogen atoms in the nicotinamidine core and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the amine hydrogens can be donors.

Hydrophobic Interactions: The phenyl and pyridine (B92270) rings are hydrophobic and can engage in favorable interactions with nonpolar residues in the target's binding pocket.

Van der Waals Forces: These are general, non-specific attractions between the ligand and the protein.

π-π Stacking: The aromatic rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Computational techniques like molecular docking are used to predict the binding mode of a ligand within a target's active site. This analysis can reveal the key amino acid residues involved in the interaction and provide a structural hypothesis for the observed SAR, explaining why certain substituents or isomers are more active than others. nih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., DFT Calculations for Geometric Structure and Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the geometric and electronic characteristics of N-(p-methoxyphenyl)nicotinamidine at the atomic level. These calculations provide a detailed understanding of the molecule's three-dimensional structure, stability, and reactivity.

Geometric Structure Optimization: DFT methods are employed to find the most stable conformation (the ground state) of the molecule by minimizing its energy. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific experimental data for N-(p-methoxyphenyl)nicotinamidine is not available, calculations on structurally similar compounds, such as (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, show a strong correlation between DFT-calculated parameters and those determined by X-ray diffraction. researchgate.net This suggests that DFT can reliably predict the geometry of N-(p-methoxyphenyl)nicotinamidine.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related N-(p-methoxyphenyl) Moiety Data is hypothetical for N-(p-methoxyphenyl)nicotinamidine, based on typical values for similar structures.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(phenyl)-O(methoxy)1.36 Å
Bond LengthO(methoxy)-C(methyl)1.43 Å
Bond LengthC(phenyl)-N(amidine)1.40 Å
Bond AngleC-O-C (methoxy)117.5°
Bond AngleC-N-C (imine)125.0°
Dihedral AnglePhenyl Ring - Amidine Plane~30-40°

Electronic Properties: DFT is also used to map the electronic landscape of the molecule. Key properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more reactive. The MEP map visually identifies the electron-rich (electronegative) and electron-poor (electropositive) regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. scirp.org

Table 2: Predicted Electronic Properties for N-(p-methoxyphenyl)nicotinamidine Values are illustrative and based on typical DFT results for analogous molecules.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.0 eVRegion of electron donation (nucleophilic)
LUMO Energy~ -1.5 eVRegion of electron acceptance (electrophilic)
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates high chemical stability
Dipole Moment~ 3.5 DMeasures molecular polarity

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This simulation is crucial for understanding the potential biological activity of N-(p-methoxyphenyl)nicotinamidine by identifying its binding mode and estimating its binding affinity to a specific receptor.

The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the fitness of different poses. The results provide a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction, and reveal the specific amino acid residues involved in the binding. Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. nih.gov

π-π Stacking: Aromatic ring interactions that contribute to binding stability. nih.gov

Salt Bridges: Electrostatic interactions between charged groups. nih.gov

For N-(p-methoxyphenyl)nicotinamidine, the pyridine (B92270) ring, methoxy (B1213986) group, and amidine moiety would be key features engaging in these interactions. The nitrogen atoms in the pyridine and amidine groups can act as hydrogen bond acceptors, while the phenyl ring can participate in hydrophobic and π-π stacking interactions.

Table 3: Hypothetical Molecular Docking Results for N-(p-methoxyphenyl)nicotinamidine with a Target Kinase

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZ-8.5Lys72Hydrogen Bond (with Pyridine N)
Leu145Hydrophobic Interaction (with Phenyl Ring)
Asp184Hydrogen Bond (with Amidine NH)

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of every atom in the system (ligand, protein, and surrounding solvent) by solving Newton's equations of motion, providing a realistic view of the complex's behavior in a biological environment. mdpi.com

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and fluctuating RMSD value over the simulation period (typically nanoseconds), indicating that the ligand remains securely bound in the active site. Conversely, a continuously increasing RMSD suggests the ligand is unstable and may be dissociating from the binding pocket. MD simulations also allow for the detailed analysis of how interactions, such as hydrogen bonds, evolve over time. rjpbr.com

Table 4: Illustrative RMSD Data from a 100 ns MD Simulation

ComplexSimulation Time (ns)Average Ligand RMSD (Å)Interpretation
Protein + Ligand A (Stable)0-1001.5 ± 0.3Ligand remains in a stable binding pose.
Protein + Ligand B (Unstable)0-1004.8 (steadily increasing)Ligand is conformationally unstable and likely unbinding.

Predictive Modeling for Novel Nicotinamidine Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for designing novel derivatives of N-(p-methoxyphenyl)nicotinamidine with improved biological activity. mdpi.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.gov

The process involves:

Data Set Collection: A training set of nicotinamidine derivatives with known activities is assembled.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the activity. mdpi.commdpi.com

Model Validation: The model's predictive power is rigorously tested using an external set of compounds not included in the training set.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized nicotinamidine derivatives. The model provides insights into which structural features are crucial for activity. For example, a QSAR model might indicate that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position will enhance the desired biological effect. researchgate.net This guidance allows chemists to prioritize the synthesis of the most promising new compounds, saving time and resources.

Table 5: Examples of Molecular Descriptors Used in QSAR Modeling for Nicotinamidine Derivatives

Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial Charge on Pyridine NitrogenAbility to form hydrogen or electrostatic bonds
StericMolecular VolumeSize and shape of the molecule
LipophilicLogP (Octanol-Water Partition Coefficient)Hydrophobicity and membrane permeability
TopologicalWiener IndexMolecular branching and connectivity

Future Directions and Emerging Research Avenues

Development of Next-Generation Nicotinamidine Analogues

Following the initial synthesis and characterization of Nicotinamidine, N-(p-methoxyphenyl)-, a primary research avenue would be the design and synthesis of a library of analogues. This would involve systematic structural modifications to explore the structure-activity relationship (SAR). Key modifications could include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring to modulate the electronic properties and potential interactions with biological targets.

Modification of the Methoxyphenyl Group: Altering the substituent on the phenyl ring (e.g., replacing the methoxy (B1213986) group with other alkoxy groups, halogens, or alkyl groups) to probe the impact on potency and selectivity.

Alterations to the Amidine Linker: Exploring bioisosteric replacements for the amidine group to improve pharmacokinetic properties or reduce potential toxicity.

These analogues would be synthesized and subjected to biological screening to identify compounds with enhanced activity and favorable drug-like properties.

Integration with Advanced Screening Technologies

To efficiently assess the biological potential of Nicotinamidine, N-(p-methoxyphenyl)- and its future analogues, high-throughput screening (HTS) technologies would be indispensable. This would involve screening the compound library against a diverse panel of biological targets, such as enzymes and receptors implicated in various diseases.

Furthermore, advanced screening platforms like DNA-encoded library technology (DELT) could be employed to rapidly screen billions of compounds against a protein target. Phenotypic screening using high-content imaging and analysis could also reveal unexpected biological activities and provide insights into the compound's mechanism of action in a cellular context.

Exploration of Polypharmacology and Multi-Targeting Approaches

Many successful drugs exert their therapeutic effects by interacting with multiple biological targets. This concept of polypharmacology is increasingly being embraced in drug discovery. Future research on Nicotinamidine, N-(p-methoxyphenyl)- should therefore include an assessment of its potential to act as a multi-target agent.

Computational approaches, such as molecular docking and virtual screening against a wide range of protein structures, could predict potential off-target interactions. Experimental validation of these predictions would then be crucial. A well-defined polypharmacological profile could open up new therapeutic applications for this class of compounds, particularly in complex diseases like cancer or neurodegenerative disorders where multi-target intervention is often more effective.

Contribution to Fundamental Understanding of Amidines in Chemical Biology

The amidine functional group is a key pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and act as a bioisostere for other functional groups. Systematic studies on Nicotinamidine, N-(p-methoxyphenyl)- and its derivatives could contribute to a more profound understanding of the role of the N-aryl nicotinamidine scaffold in molecular recognition.

Investigating the binding modes of these compounds with their biological targets using techniques like X-ray crystallography and NMR spectroscopy would provide valuable structural insights. This information would not only aid in the rational design of more potent and selective analogues but also enrich the fundamental knowledge of amidine-protein interactions, which is of broad importance in the field of chemical biology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing nicotinamidine derivatives such as N-(p-methoxyphenyl) nicotinamidine (4b)?

  • Methodology : The synthesis involves a Suzuki coupling reaction between 6-(5-bromofuran-2-yl)nicotinonitrile and phenylboronic acid derivatives, followed by conversion to nicotinamidines using LiN(TMS)₂ in THF. Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry, with characteristic amidine proton signals (e.g., δ9.33 and δ9.62 for 4b) .

Q. How should structural characterization of N-(p-methoxyphenyl) nicotinamidine derivatives be prioritized?

  • Approach : Use ¹H NMR to identify exchangeable amidine protons and aromatic substitution patterns. ¹³C NMR confirms carbon frameworks, while mass spectrometry verifies molecular ions (e.g., m/z 293 for 4b). Elemental analysis ensures purity .

Q. What experimental design is optimal for initial antiproliferative activity screening?

  • Protocol : Use MGPI (Mean Growth Percentage Inhibition) assays to classify cytostatic (MGPI >0) vs. cytotoxic (MGPI <0) activity. For example, 4b (p-methoxy derivative) showed cytostatic effects (MGPI = 33.75), while halogenated analogs like 4e (p-chloro) exhibited cytotoxicity (MGPI = -74.08) .

Q. Which antioxidant assays are most reliable for evaluating nicotinamidine derivatives?

  • Assay Selection : Prioritize DPPH radical scavenging (at 2 µM) and SOD-like activity assays. For example, 4b demonstrated 55% DPPH inhibition, comparable to vitamin C, while 4i (2,4-difluoro) showed 56.1% SOD-like activity. Triplicate analyses and standardized controls (e.g., vitamin C) are critical .

Advanced Research Questions

Q. How can contradictory structure-activity relationships (SAR) between electron-donating and withdrawing groups be resolved?

  • Analysis : Electron-donating groups (e.g., p-methoxy in 4b) enhance antiproliferative activity but may reduce cytotoxicity compared to electron-withdrawing groups (e.g., p-chloro in 4e). Use dose-response curves and mechanistic studies (e.g., apoptosis vs. cell cycle arrest) to clarify dual effects .

Q. What mechanistic insights explain the divergence between antioxidant and cytotoxic activities?

  • Hypothesis Testing : Antioxidant activity correlates with radical scavenging (e.g., hydrogen donation in DPPH assays), while cytotoxicity may involve reactive oxygen species (ROS) overload or mitochondrial disruption. Compare NO scavenging (e.g., 4b’s 55% inhibition) with cytotoxicity data to identify thresholds for pro-oxidant vs. antioxidant effects .

Q. How can assay conditions be optimized to mitigate false positives in antioxidant studies?

  • Optimization Strategy : Standardize solvent polarity (e.g., ethanol for DPPH), control temperature, and use multiple assays (SOD, NO, DPPH) to cross-validate. For example, 4g’s 3,5-dichloro substitution increased antioxidant activity over 4c’s dimethoxy groups, highlighting substituent-specific solvent interactions .

Q. What computational tools are suitable for studying photophysical behavior in nicotinamidine derivatives?

  • Computational Approach : Perform TDDFT (Time-Dependent Density Functional Theory) calculations to model intramolecular charge transfer in solvents of varying polarity. Compare with experimental fluorescence data (e.g., methoxy vs. dimethylamino substituents) .

Q. How should researchers address variability in biological assay data across studies?

  • Quality Control : Disclose funding sources and sponsor involvement (e.g., via conflict-of-interest forms) to ensure unbiased interpretation. Replicate studies under standardized conditions (e.g., triplicate measurements with blinded analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.